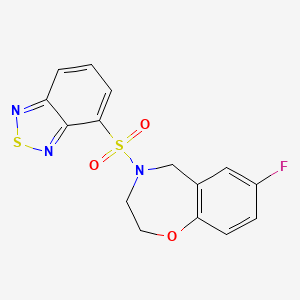

4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Properties

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S2/c16-11-4-5-13-10(8-11)9-19(6-7-22-13)24(20,21)14-3-1-2-12-15(14)18-23-17-12/h1-5,8H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXGGVZMNYYRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1S(=O)(=O)C3=CC=CC4=NSN=C43)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzoxazepine intermediates. The benzothiadiazole moiety can be synthesized through the reaction of o-phenylenediamine with sulfur and chlorosulfonic acid, followed by fluorination. The benzoxazepine ring is formed through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzoxazepine structure exhibit significant biological activities:

- Anti-inflammatory properties : Studies have shown that this compound can suppress the release of interleukin-17 in T-helper cells, suggesting potential applications in treating autoimmune diseases.

- Antimicrobial properties : The benzothiadiazole component is known for its antimicrobial effects, indicating possible applications in pharmaceuticals as therapeutic agents against infections.

Therapeutic Applications

The unique properties of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine suggest several therapeutic uses:

- Autoimmune Diseases : By modulating immune responses, it may serve as a treatment option for conditions such as rheumatoid arthritis or psoriasis.

- Infectious Diseases : Its antimicrobial properties could be leveraged to develop new antibiotics or antifungal agents.

- Cancer Research : The compound's ability to interact with biological targets such as receptors and enzymes may offer avenues for cancer therapy development.

Case Studies

Several studies have highlighted the efficacy of compounds similar to 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of benzoxazepines could significantly reduce inflammatory markers in animal models of autoimmune diseases.

- Antimicrobial Activity Assessment : Research on related benzothiadiazole compounds showed promising results against various bacterial strains.

These findings underscore the potential of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, while the benzoxazepine ring can stabilize the compound and enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound differs from analogues in ring systems, substituents, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Benzoxazepine and Benzothiazepine Derivatives

Biological Activity

The compound 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic molecule that combines structural features from both benzothiadiazole and benzoxazepine families. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₃H₉F₂N₂O₂S

- Molecular Weight : 284.28 g/mol

- CAS Number : 2034204-62-9

The compound's structure includes a sulfonyl group which enhances solubility and reactivity, while the fluorine atom contributes to its distinctive chemical properties. The benzothiadiazole moiety is recognized for its electronic properties, making it suitable for various applications including pharmaceuticals.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications. The interactions of the compound with biological targets often involve hydrogen bonding and π-π stacking due to its aromatic nature.

Antimicrobial Properties

Research indicates that compounds containing benzothiadiazole structures exhibit notable antimicrobial properties. This suggests that 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine may have potential applications in treating infections caused by various pathogens.

Anti-inflammatory Effects

Studies have shown that benzoxazepine derivatives can suppress the release of interleukin-17 in T-helper cells, indicating anti-inflammatory effects. This property positions the compound as a candidate for treating autoimmune diseases.

Cytotoxic Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic activity against human malignant cell lines. For instance, compounds similar to this benzoxazepine derivative have shown significant inhibition against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound A | MCF-7 | 87% |

| Compound B | Bel-7402 | 75% |

| 4-(2,1,3-benzothiadiazole...) | MCF-7 | TBD |

Study on Anti-inflammatory Activity

A study published in Pharmacology Research explored the anti-inflammatory effects of benzoxazepine derivatives. The research highlighted that these compounds could significantly reduce inflammation markers in animal models through modulation of the immune response .

Antimicrobial Evaluation

Another study focused on the antimicrobial activity of benzothiadiazole derivatives against various bacterial strains. The results indicated that these compounds displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.